2-[(3S)-1-methylpiperidin-3-yl]ethanol
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Overview
Description
2-[(3S)-1-methylpiperidin-3-yl]ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-methylpiperidin-3-yl]ethanol typically involves the use of piperidine as a starting material. One common method involves the reduction of a piperidinone derivative. For instance, the reduction of 3-methylpiperidin-2-one using sodium borohydride in methanol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of catalytic hydrogenation over palladium or platinum catalysts is also a viable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-1-methylpiperidin-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[(3S)-1-methylpiperidin-3-yl]ethanone .
Scientific Research Applications
2-[(3S)-1-methylpiperidin-3-yl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(3S)-1-methylpiperidin-3-yl]ethanol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
3-methylpiperidine: A closely related compound with a methyl group at the 3-position.
2-[(3S)-3-methyl-1-piperidinyl]ethanone: An oxidized form of the target compound
Uniqueness
2-[(3S)-1-methylpiperidin-3-yl]ethanol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a piperidine ring. This combination of features makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
CAS No. |
1620510-56-6 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[(3S)-1-methylpiperidin-3-yl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
PLZATTBQOOIXMS-QMMMGPOBSA-N |
Isomeric SMILES |
CN1CCC[C@H](C1)CCO |
Canonical SMILES |
CN1CCCC(C1)CCO |
Origin of Product |
United States |
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